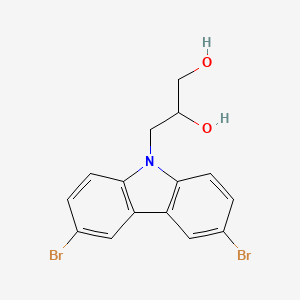

3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol

Description

The exact mass of the compound 3-(3,6-dibromo-9H-carbazol-9-yl)-1,2-propanediol is 398.92925 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br2NO2/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11(20)8-19/h1-6,11,19-20H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYGUDMWFAJTRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2CC(CO)O)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384335 | |

| Record name | 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173157-92-1 | |

| Record name | 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol. Carbazole and its derivatives are cornerstones in medicinal chemistry and materials science, valued for their unique electronic and photophysical properties.[1] The strategic introduction of a propane-1,2-diol moiety to the 3,6-dibromocarbazole scaffold is designed to enhance solubility and provide reactive hydroxyl groups for further functionalization, making the title compound a valuable intermediate in drug development and a target for creating novel functional materials. This document details the underlying chemical principles, a step-by-step experimental protocol, and the analytical techniques required for the successful synthesis and characterization of this compound.

Introduction: The Scientific Imperative

The carbazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The bromine atoms at the 3 and 6 positions of the carbazole ring are not merely passive substituents; they serve as versatile synthetic handles for introducing further molecular complexity through cross-coupling reactions.[6][7]

The addition of a propane-1,2-diol side chain to the carbazole nitrogen (N-9 position) is a strategic decision. This functional group is intended to increase the polarity and aqueous solubility of the otherwise hydrophobic carbazole core, a critical consideration in the development of bioavailable therapeutic agents. Furthermore, the vicinal diol provides two nucleophilic centers for subsequent chemical modifications, such as esterification, etherification, or conjugation to other molecules of interest.

This guide will focus on a two-step synthetic sequence:

-

Bromination of Carbazole: The synthesis of the key intermediate, 3,6-dibromocarbazole.

-

N-Alkylation via Epoxide Ring-Opening: The regioselective reaction of 3,6-dibromocarbazole with a suitable epoxide to introduce the propane-1,2-diol side chain.

Synthetic Strategy and Mechanistic Considerations

The overall synthetic approach is depicted below. The strategy hinges on the nucleophilicity of the carbazole nitrogen and its ability to participate in an SN2-type reaction with an electrophilic epoxide.

Caption: Overall synthetic workflow.

Step 1: Synthesis of 3,6-Dibromocarbazole

The synthesis of 3,6-dibromocarbazole is typically achieved through the electrophilic bromination of carbazole.[7] Several methods exist, with the use of N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) being a common and effective choice.[7][8]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich carbazole ring attacks the electrophilic bromine of the NBS. The reaction is highly regioselective for the 3 and 6 positions due to the directing effects of the nitrogen atom.

Caption: Mechanism of carbazole bromination.

Step 2: N-Alkylation with Glycidol

The key step in forming the target molecule is the N-alkylation of 3,6-dibromocarbazole. While various alkylating agents can be used[9], the reaction with an epoxide, such as glycidol (2,3-epoxy-1-propanol), provides a direct route to the desired propane-1,2-diol side chain.

This reaction is a nucleophilic ring-opening of the epoxide. The nitrogen atom of the carbazole, made more nucleophilic by the presence of a base (e.g., potassium carbonate), attacks one of the carbon atoms of the epoxide ring. For an unsymmetrical epoxide like glycidol, the attack is regioselective and typically occurs at the less sterically hindered terminal carbon atom.

Detailed Experimental Protocols

Synthesis of 3,6-Dibromocarbazole

Materials:

-

Carbazole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve carbazole (1 equivalent) in DMF.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, dissolve NBS (2.1 equivalents) in DMF.

-

Add the NBS solution dropwise to the carbazole solution while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of distilled water to precipitate the crude product.[7]

-

Collect the precipitate by vacuum filtration and wash with distilled water.

-

Recrystallize the crude product from ethanol to yield pure 3,6-dibromocarbazole as a white solid.

Synthesis of 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol

Materials:

-

3,6-Dibromocarbazole

-

Glycidol

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,6-dibromocarbazole (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and glycidol (1.5 equivalents).

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol.

Characterization and Data

The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques.

| Technique | 3,6-Dibromocarbazole | 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol |

| ¹H NMR | Aromatic protons in the range of 7.3-8.2 ppm. | Aromatic protons, plus signals for the propanediol side chain (methine and methylene protons), and hydroxyl protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons of the dibrominated carbazole core. | Signals for the carbazole core plus three additional signals for the propane-1,2-diol side chain carbons. |

| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of 325.9 g/mol . | [M+H]⁺ corresponding to the molecular weight of 399.9 g/mol . |

| FT-IR | Characteristic N-H stretch. | Disappearance of the N-H stretch, appearance of a broad O-H stretch. |

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of each reaction is monitored by TLC, which provides a clear indication of the consumption of starting material and the formation of the product. The purification by recrystallization and column chromatography ensures the isolation of a high-purity compound. Finally, the comprehensive characterization by NMR, Mass Spectrometry, and FT-IR provides unambiguous confirmation of the final product's structure and purity.

Conclusion

This guide outlines a reliable and well-precedented synthetic route for the preparation of 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol. The methodology is based on fundamental and robust organic reactions, ensuring its reproducibility in a standard laboratory setting. The strategic design of this molecule, combining the versatile 3,6-dibromocarbazole core with a solubilizing and functional diol side chain, positions it as a valuable building block for the development of novel pharmaceuticals and advanced organic materials.

References

- A Comparative Guide to the Reactivity of 3,6-Dibromocarbazole and 3,6-Diiodocarbazole in Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqcL0UhGRWGX9P0Yl9yHRXZ2qmG6Ubgv18ewPVO_Req-U-1KBE4ZH3bUq78pMgt9o6x-vJitI3pawIGG4xbSM9pFmeM1iVSQpfTkXv7zUoXnxu4gvz835tiW0iS1X0cP2WWSAmRxek_ExN4gMKW_nVTeij0gNjC9M-zz-k--c6Jo_wQyY3cHfIJMmDJcQwuAq1ANRGZjVDeyk3lRuFqbt31CbBPsanEQofT5u1TIguKu6JREi8lHnUw2fzmg9cj5e0I31DrI_vcmfpAqP3Hw==]

- Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPiTb-yLZgY36QZEaIbaP1o2xWf6yw6MKE3-03A1-gvaro1l29A6TPIjppt8sIAvFbUdiTum2rE8akCI69frs2GlQYlxsXY2uWYI-4uNEEKpPIh6HuUnv2v_f2S6DY7De3gB4XrueIGzVd9Q==]

- Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1051280/full]

- 3,6-Dibromocarbazole synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5218784_EN.htm]

- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1860010]

- Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. ResearchGate. [URL: https://www.researchgate.

- Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Bentham Science Publishers. [URL: https://www.benthamscience.com/journal/abstracts.php?journalID=cmc&articleID=144383]

- Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07914a]

- Exploring the Synthesis and Applications of 3,6-Dibromocarbazole in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/blog/exploring-the-synthesis-and-applications-of-3-6-dibromocarbazole-in-modern-chemistry]

- 3,6-Dibromocarbazole synthesis and properties. Benchchem. [URL: https://www.benchchem.com/product/b5978]

- RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. ResearchGate. [URL: https://www.researchgate.

- Regioselective ring-opening of epoxides by carbazole. ProQuest. [URL: https://www.proquest.com/openview/14357945722363155b550604f21648a7/1?pq-origsite=gscholar&cbl=105235]

- (PDF) Regioselective Ring-Opening of Epoxides by Carbazole: A Direct Preparation of Novel N-(β-Hydroxyalkyl)Carbazoles. ResearchGate. [URL: https://www.researchgate.net/publication/299599557_Regioselective_Ring-Opening_of_Epoxides_by_Carbazole_A_Direct_Preparation_of_Novel_N-b-HydroxyalkylCarbazoles]

- Asymmetric N-alkylation of Carbazoles by Cooperative Potassium-Hydrogen-Bond-Aryloxide Catalysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39466540/]

- Technical Support Center: Optimizing the Synthesis of 3,6-Dibromocarbazole. Benchchem. [URL: https://www.benchchem.com/technical-support/B5978]

- Synthetic Methods for N-Arylation of Carbazoles. Smolecule. [URL: https://www.smolecule.com/technical-support/13276-96-1]

- ChemInform Abstract: Synthesis of 3,6-Dibromocarbazole. ResearchGate. [URL: https://www.researchgate.net/publication/251025590_ChemInform_Abstract_Synthesis_of_36-Dibromocarbazole]

- Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. DergiPark. [URL: https://dergipark.org.tr/en/pub/icbast/issue/82260/1410145]

- Theoretical Modeling of 3-Carbazol-9-ylpropane-1,2-diol Electronic Structure: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-support/B6123]

- (PDF) 3-(9H-Carbazol-9-yl)propan-1-ol. ResearchGate. [URL: https://www.researchgate.net/publication/51860647_3-9H-Carbazol-9-ylpropan-1-ol]

- N-(3-(3,6-dibromo-9H-carbazol-9-yl)propyl)aniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-_3-_3_6-dibromo-9H-carbazol-9-yl_propyl_aniline]

- 1-(4-bromo-phenylamino)-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr010026]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]

- 3. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Physicochemical properties of 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol

An in-depth technical guide on the physicochemical properties, biological mechanisms, and experimental handling of 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol.

Executive Summary

In the landscape of neuropharmacology and targeted protein degradation, 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol (frequently designated as SM-930 in literature) has emerged as a highly specialized small molecule[1]. Characterized by a halogenated aromatic core linked to a hydrophilic diol tail, this compound exhibits a dual pharmacological profile. It acts as a potent inducer of cellular prion protein (PrP^C^) degradation[1] and serves as an allosteric modulator of two-pore-domain potassium (K2P) channels[2].

As an application scientist, understanding the interplay between this molecule’s physicochemical properties and its behavior in aqueous assay environments is critical for successful preclinical development and assay validation.

Physicochemical Profiling

The structural dichotomy of SM-930—a highly lipophilic core paired with a polar tail—dictates its solubility, membrane permeability, and binding kinetics. Table 1 summarizes its core quantitative metrics.

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol |

| CAS Number | 173157-92-1[3] |

| Molecular Formula | C |

| Molecular Weight | 399.08 g/mol [3] |

| Scaffold Class | Carbazole derivative[1] |

| H-Bond Donors | 2 (from the terminal propanediol moiety) |

| H-Bond Acceptors | 2 (oxygen atoms) |

Causality in Design: The heavy bromination at the 3 and 6 positions of the carbazole ring drives deep insertion into hydrophobic protein pockets[1]. However, such high lipophilicity typically causes compounds to crash out of aqueous solutions. The addition of the propane-1,2-diol group at the N-9 position acts as a solubility anchor, providing essential hydrogen-bonding capabilities that maintain the molecule in solution long enough to reach its cellular targets.

Mechanisms of Action & Biological Targets

Cellular Prion Protein (PrP^C^) Degradation

Prion diseases are propagated by the structural conversion of physiological PrP^C^ into the misfolded, infectious PrP^Sc^ isoform[1]. SM-930 intercepts this pathogenic cascade. Under cellular or thermal stress, mature PrP^C^ transitions into a transient "Folding Intermediate" (FI-PrP), exposing hydrophobic residues that are normally buried within the protein core[1]. SM-930 selectively binds to these exposed hydrophobic domains. Instead of allowing the intermediate to refold into the toxic PrP^Sc^ state, the binding of SM-930 destabilizes the protein entirely, shunting it toward proteasomal degradation and clearance[1].

K2P Channel Modulation

Beyond targeted degradation, the dibromocarbazole scaffold of SM-930 modulates K2P channels[2]. By interacting with these ion channels, the compound facilitates potassium efflux, leading to membrane hyperpolarization. This reduction in neuronal excitability is a highly sought-after mechanism for developing novel neuroprotective and analgesic therapeutics[2].

Diagram 1: Dual mechanism of SM-930 in PrP^C degradation and K2P channel modulation.

Experimental Methodologies & Protocols

To rigorously validate the efficacy of SM-930, experimental protocols must be designed to preserve the native state of membrane-anchored proteins. The following self-validating workflow details the PrP^C^ thermal shift and degradation assay.

Protocol: In Vitro PrP^C^ Thermal Shift and Degradation Assay

Scientific Rationale: PrP^C^ is a GPI-anchored membrane protein. Harsh lysis conditions will denature the protein prematurely, destroying the folding intermediate (FI-PrP) target site. We utilize a specific blend of non-ionic detergents to gently extract the protein, allowing us to artificially induce the FI-PrP state via a controlled thermal shift[1].

Step-by-Step Methodology:

-

Cell Culture & Dosing: Culture HEK293 cells stably expressing human PrP^C^. Treat the cells with 30 µM of SM-930[1]. Note: 30 µM is utilized during early hit-validation to ensure complete saturation of the target.

-

Non-Denaturing Lysis: Lyse the cellular samples in a specialized buffer containing 10 mM Tris (pH 7.4), 150 mM NaCl, 0.5% NP-40, and 0.5% Triton X-100, supplemented with EDTA-free Protease Inhibitor Cocktail[1]. The synergistic use of NP-40 and TX-100 gently solubilizes the lipid rafts without disrupting protein-ligand interactions.

-

Thermal Shift Induction: Subject the lysates to a gradient of temperatures. This controlled heating provides the thermodynamic energy required to force mature PrP^C^ into the FI-PrP intermediate state, exposing the hydrophobic core for SM-930 binding[1].

-

Sample Denaturation: Dilute the heated lysates 2:1 in 4X Laemmli sample buffer containing 100 mM dithiothreitol (DTT)[1]. Boil the samples for 8 minutes at 95 °C. The DTT reduces disulfide bonds, ensuring the protein is fully linearized for accurate mass separation.

-

Western Blot Quantification: Resolve the samples via SDS-PAGE. Transfer to a membrane and probe with PrP^C^-specific antibodies. The reduction in band intensity compared to vehicle controls quantifies the compound-induced degradation[1].

Diagram 2: Step-by-step workflow for the PrP^C thermal shift and degradation assay.

Formulation and Delivery Considerations

Due to the heavy bromine atoms, SM-930 exhibits a high propensity for aggregation in purely aqueous buffers. For in vitro biological assays (such as patch-clamp electrophysiology for K2P channels), stock solutions must be prepared in 100% DMSO. To prevent solvent-induced membrane artifacts or compound precipitation, the final assay concentration must be strictly maintained at ≤0.1% DMSO[2]. For future in vivo applications, formulating the compound in lipid-based nanocarriers or utilizing co-solvents (e.g., PEG400) will be mandatory to achieve sufficient bioavailability.

Conclusion

3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol is a structurally sophisticated molecule that bridges the gap between ion channel modulation and targeted protein degradation. By leveraging its hydrophobic core to bind exposed protein intermediates and its diol tail for spatial orientation, it successfully clears pathogenic prion precursors and hyperpolarizes neuronal membranes. Mastery of its physicochemical constraints and the use of mild, non-ionic assay conditions are paramount for researchers looking to advance this scaffold through the drug development pipeline.

References

1.[1] Title: IT202000006517A1 - Small molecules that induce the degradation of cellular prion protein. Source: Google Patents. URL: 2.[2] Title: US9862684B2 - Modulation of K2P channels. Source: Google Patents. URL: 3.[3] Title: CAS 173157-92-1. Source: ChemBK. URL:

Sources

Technical Guide: Solubility & Stability Profile of 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol

Executive Summary

Compound: 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol Class: Halogenated Carbazole Derivative / N-Substituted Diol Primary Applications: Functional intermediate for organic light-emitting diodes (OLEDs), precursor for neuroprotective agents (e.g., P7C3 analogs), and bioactive scaffolds in oncology.

This guide provides a critical analysis of the physicochemical behavior of 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol. While the 3,6-dibromocarbazole core imparts high thermal stability and hydrophobicity, the N-linked propane-1,2-diol tail introduces a localized polar region. This "amphiphilic-like" structure dictates a specific solubility profile—requiring polar aprotic solvents for high-concentration stock solutions—and necessitates strict protection against photo-oxidation due to the photosensitivity of the halogenated carbazole moiety.

Physicochemical Profile

Understanding the molecular architecture is the first step to mastering solubility and stability.

| Property | Value / Characteristic | Implication |

| Molecular Formula | C₁₅H₁₃Br₂NO₂ | Moderate molecular weight (~399 g/mol ). |

| Core Structure | 3,6-Dibromocarbazole | Rigid, planar, hydrophobic, and photoactive. |

| Functional Tail | 2,3-Dihydroxypropyl (Glyceryl) | Hydrophilic, susceptible to oxidation and dehydration. |

| Predicted LogP | ~3.2 - 3.8 | Lipophilic. Poor water solubility despite the diol. |

| Melting Point | Est. 140–160 °C (Derivative dependent) | Solid at room temperature. |

| pKa | Non-ionizable (Neutral) | pH adjustments have minimal effect on solubility. |

Solubility Assessment

The competing nature of the hydrophobic dibromo-carbazole core and the hydrophilic diol tail creates a specific solubility window.

Solvent Selection Guide

-

Preferred Solvents (Stock Solutions >50 mM):

-

DMSO (Dimethyl sulfoxide): The gold standard. Disrupts intermolecular hydrogen bonding of the diol while solvating the aromatic core.

-

DMF (Dimethylformamide): Excellent alternative, though harder to remove due to high boiling point.

-

THF (Tetrahydrofuran): Good solubility, but prone to peroxide formation; use fresh, stabilized THF.

-

-

Moderate Solvents (Heating may be required):

-

Alcohols (Methanol/Ethanol): Soluble upon warming. The diol tail interacts well, but the bulky hydrophobic core limits saturation at RT.

-

DCM / Chloroform: Good solubility for the core, but the diol tail may cause aggregation or gelation at high concentrations.

-

-

Poor Solvents (Precipitation Risk):

-

Water: Practically insoluble (< 0.1 mg/mL). The two hydroxyl groups cannot overcome the hydrophobicity of the dibrominated tricyclic system.

-

Aliphatic Hydrocarbons (Hexane/Heptane): Completely insoluble.

-

Protocol: Self-Validating Solubility Determination

Do not rely on visual inspection alone. Micro-crystals can remain suspended, leading to false "soluble" readings.

Workflow Diagram (Graphviz):

Caption: Step-by-step solubility validation workflow ensuring true solution formation via Tyndall effect and HPLC confirmation.

Stability Profile

The compound is relatively robust but possesses specific vulnerabilities: Photodebromination and Diol Oxidation .

Photostability (Critical)

Halogenated carbazoles are known precursors for radical reactions.

-

Mechanism: Exposure to UV light (and even strong ambient fluorescent light) can cleave the C-Br bond, generating a radical. This leads to debromination (impurity formation) or radical coupling (dimerization).

-

Handling Rule: Always handle in amber glassware or wrap vessels in aluminum foil.

Chemical Stability

-

Hydrolysis: The C-N bond is extremely stable and resistant to hydrolysis under neutral/mild conditions.

-

Oxidation: The 1,2-diol tail is susceptible to oxidative cleavage (e.g., by periodates) or oxidation to an aldehyde/carboxylic acid by strong oxidants (KMnO4, Chromic acid).

-

Thermal: The carbazole core is thermally stable (>200°C), but the diol tail may undergo dehydration (loss of water) above 150°C. Avoid prolonged heating >80°C in air.

Protocol: Stress Testing for Assay Validation

Before using this compound in biological assays or synthesis, validate its stability in your specific medium.

-

Preparation: Prepare a 10 mM stock in DMSO.

-

Stress Conditions:

-

Control: Store at -20°C in dark.

-

Condition A (Hydrolysis): Dilute to 100 µM in PBS (pH 7.4), incubate 24h at 37°C.

-

Condition B (Oxidation): Dilute to 100 µM in 0.1% H₂O₂.

-

Condition C (Photo): Expose clear vial to ambient light for 4h.

-

-

Analysis: Analyze via HPLC-UV (254 nm).

-

Acceptance Criteria: >95% recovery relative to Control.

-

Failure Mode: Appearance of early-eluting peaks (de-brominated species or oxidized polar derivatives).

-

Degradation Pathway Diagram (Graphviz):

Caption: Primary degradation pathways: Photochemical debromination (UV exposure) and oxidative cleavage of the diol tail.

Handling & Storage Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temp | -20°C (Long term) | Minimizes slow oxidative degradation. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture absorption (diol is hygroscopic) and oxidation. |

| Container | Amber Glass Vial | Blocks UV/Visible light to prevent debromination. |

| Re-solubilization | Sonicate for 5-10 mins | Ensure complete dissolution of micro-aggregates after thawing. |

| Safety | Wear Nitrile Gloves & Goggles | Halogenated carbazoles can be skin irritants and potentially persistent. |

References

-

BenchChem. (2025).[1] 3,6-Dibromocarbazole: Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11235481: N-(3-(3,6-dibromo-9H-carbazol-9-yl)propyl)aniline derivatives. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: Carbazole Derivatives and P7C3 Analogs. Retrieved from

-

Derince, B., et al. (2023).[2] "Synthesis and Characterization of 3,6-Disubstituted Carbazole Containing Fluorene". International Conference on Basic Sciences and Technology. Retrieved from

- MacMillan, J.B., et al. (2011). "In vivo discovery of neuroprotective drugs (P7C3 Class)". Cell, 146(1), 38-52. (Contextual grounding for the 3,6-dibromo-carbazole scaffold utility).

Sources

The Carbazole Advantage: Strategic Applications in Organic Electronics

Executive Summary

Carbazole (

This guide addresses the critical role of carbazole derivatives in next-generation Organic Light Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Field-Effect Transistors (OFETs). It moves beyond basic properties to explore the causality of molecular design—why specific substitutions drive efficiency—and provides validated protocols for synthesis and characterization.

Molecular Architecture & Design Principles

The utility of carbazole lies in its modifiable architecture. Unlike flexible polymer chains that suffer from batch-to-batch variation, small-molecule carbazole derivatives offer atomic-level precision.

The Tuning Strategy

-

N9 Position (Solubility & Morphology): Functionalization here primarily affects solubility and solid-state packing without significantly altering the electronic core. Long alkyl chains at N9 prevent crystallization, enhancing film-forming properties for solution processing.

-

C3/C6 Positions (Electronic Modulation): These are the most reactive sites for electrophilic substitution. Attaching electron-donating groups (EDGs) here raises the HOMO level, improving hole injection.

-

C2/C7 Positions (Conjugation Extension): Functionalization here is synthetically more challenging but crucial for extending conjugation length in polymers (e.g., poly(2,7-carbazole)) to lower the bandgap for photovoltaic applications.

Figure 1: Strategic functionalization sites on the carbazole nucleus for targeting specific optoelectronic properties.

Application I: OLED Host Materials & TADF

The most commercially significant application of carbazole is in the Emissive Layer (EML) of OLEDs.

The Challenge: Triplet Energy Management

In phosphorescent OLEDs (PhOLEDs), the host material must have a triplet energy (

-

CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl): The historical benchmark. However, it suffers from a low glass transition temperature (

C) and tends to crystallize, causing device failure. -

mCP (1,3-Bis(N-carbazolyl)benzene): By moving the linkage to the meta position, conjugation is broken, raising

to ~2.9 eV (suitable for blue emitters) and improving morphological stability.

Thermally Activated Delayed Fluorescence (TADF)

Carbazole is the premier donor (D) moiety for TADF emitters. The goal is to separate the HOMO (on carbazole) and LUMO (on an acceptor like triazine) to minimize the exchange energy (

Mechanism Visualization:

Figure 2: The TADF cycle. Carbazole donors are critical for minimizing

Comparative Data: Host Materials

| Material | Structure Type | HOMO (eV) | LUMO (eV) | Application | ||

| CBP | Biphenyl Linker | -6.0 | -2.9 | 2.56 | 62 | Green/Red Host |

| mCP | Meta-phenylene | -5.9 | -2.4 | 2.90 | 60 | Blue Host |

| BCCOX | Benzocarbazole | -5.7 | -2.1 | ~3.0 | 194 | High-Stability Host |

| CBP-CN | Cyano-modified | -6.3 | -3.2 | 2.69 | 162 | Bipolar Host |

Table 1: Comparison of standard and advanced carbazole-based host materials. Note the significant

Application II: Hole Transport in Perovskite Solar Cells

Perovskite Solar Cells (PSCs) require a Hole Transport Material (HTM) to extract charges from the perovskite layer. The industry standard, Spiro-OMeTAD , is expensive and hygroscopic, leading to device degradation.

The Carbazole Solution

Carbazole derivatives offer a hydrophobic shield and tunable energy levels.

-

KZRD: A D-A type carbazole derivative (with rhodanine acceptor) achieved a Power Conversion Efficiency (PCE) of 20.40% , outperforming conventional materials by passivating defects at the perovskite interface [3].[1]

-

X51: A simple carbazole-based HTM showing 9.8% efficiency in early solid-state devices, proving that complex spiro-structures are not strictly necessary [2].

Why it works: The hydrophobic alkyl chains on the carbazole nitrogen repel moisture, preventing the hydrolysis of the underlying perovskite (

Experimental Protocols

Protocol A: Synthesis of 3,6-Di-tert-butylcarbazole

Rationale: This is a critical intermediate. Blocking the 3 and 6 positions forces subsequent reactions to occur at the 2,7 positions or simply increases solubility and prevents oxidative coupling during device operation.

Reagents:

-

Carbazole (5.0 g, 29.9 mmol)[2]

-

tert-Butyl chloride (6.6 mL, 59.8 mmol)[2]

-

Zinc Chloride (

) or Aluminum Chloride ( -

Dichloromethane (DCM) or Nitromethane

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add carbazole and anhydrous

(16.2 g, 4 equiv). -

Solvation: Dissolve in nitromethane (100 mL). Note: Nitromethane is preferred over DCM for cleaner Friedel-Crafts kinetics in this specific substrate.

-

Addition: Add tert-butyl chloride dropwise over 15 minutes while stirring at room temperature.

-

Reaction: Stir for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The product will have a significantly higher

than the starting material. -

Quench: Pour the mixture into 100 mL ice water.

-

Extraction: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from hot hexane.

Protocol B: Device Fabrication (HTM Deposition)

Rationale: The morphology of the HTM layer dictates the Fill Factor (FF) of the solar cell.

-

Solution Prep: Dissolve the carbazole derivative (e.g., X51 or KZRD) in Chlorobenzene (concentration: 20-30 mg/mL).

-

Doping (Optional but recommended): Add Li-TFSI (17.5

L from 520 mg/mL stock in acetonitrile) and tBP (28.8 -

Deposition: Spin-coat onto the Perovskite layer at 3000 rpm for 30 seconds.

-

Annealing: Unlike Spiro-OMeTAD, many carbazole derivatives do not require air-oxidation. Anneal at 70°C for 10 mins in a glovebox to remove solvent stress.

References

-

Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. National Institutes of Health (PMC). Available at: [Link]

-

Carbazole-based hole-transport materials for efficient solid-state dye-sensitized solar cells and perovskite solar cells. PubMed. Available at: [Link]

-

Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Royal Society of Chemistry (Sustainable Energy & Fuels).[1] Available at: [Link][3][4][5]

-

A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Royal Society of Chemistry (Journal of Materials Chemistry C). Available at: [Link][5]

Sources

- 1. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 2. 3,6-Di-tert-butylcarbazole synthesis - chemicalbook [chemicalbook.com]

- 3. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

The Strategic Role of 3,6-Dibromocarbazole as a Precursor in Advanced Synthesis

A Technical Whitepaper on Functionalization, Material Science, and Pharmaceutical Applications

Introduction & Mechanistic Rationale

In the architecture of modern organic electronics and targeted therapeutics, the carbazole scaffold represents a privileged, electron-rich, and highly conjugated

The strategic targeting of the 3 and 6 positions is dictated by the intrinsic electronic properties of the carbazole core. The nitrogen atom donates its lone pair into the aromatic system, increasing electron density primarily at the 1, 3, 6, and 8 positions. However, due to the significant steric hindrance adjacent to the N-H group at the 1 and 8 positions, electrophilic aromatic substitution (such as bromination) is kinetically and thermodynamically directed to the 3 and 6 positions[1]. This regioselectivity allows chemists to reliably synthesize 3,6-DBC, transforming it into a versatile linchpin for subsequent cross-coupling reactions.

Physicochemical Data & Reactivity Profiling

Before deploying 3,6-DBC in complex synthetic workflows, it is critical to understand its baseline physical properties and comparative reactivity.

Table 1: Physicochemical Properties of 3,6-Dibromocarbazole [2]

| Property | Value |

| CAS Number | 6825-20-3 |

| Molecular Formula | C₁₂H₇Br₂N |

| Molecular Weight | 325.00 g/mol |

| Appearance | White to tan/light green crystalline powder |

| Melting Point | 204–206 °C |

| Solubility | Soluble in benzene, chloroform, THF; Insoluble in water |

| ¹H NMR (CDCl₃, 500 MHz) | δ 10.37 (s, 1H), 8.13 (d, J=1.9 Hz, 2H), 7.52 (d, J=8.6 Hz, 2H), 7.31 (d, J=8.6 Hz, 2H) |

The Decisive Role of the Carbon-Halogen Bond

When designing a cross-coupling strategy (e.g., Suzuki-Miyaura or Buchwald-Hartwig), chemists frequently weigh the use of 3,6-dibromocarbazole against 3,6-diiodocarbazole. The fundamental difference lies in the carbon-halogen (C-X) bond strength, which dictates the rate-determining step: the oxidative addition of the aryl halide to the low-valent palladium catalyst [3].

Table 2: Substrate Selection Matrix (Bromo vs. Iodo Derivatives) [3]

| Parameter | 3,6-Dibromocarbazole | 3,6-Diiodocarbazole |

| C-X Bond Strength | Stronger (C-Br) | Weaker (C-I) |

| Oxidative Addition | Slower; requires highly active Pd/Ni ligands | Faster; proceeds under milder conditions |

| Catalyst Compatibility | Excellent; bromide byproduct is generally benign | Iodide byproducts can poison certain amination catalysts |

| Economic Viability | Highly cost-effective; stable starting material | Expensive; light-sensitive |

While the iodo-variant offers milder reaction conditions, 3,6-DBC is overwhelmingly preferred for scalable synthesis due to its robustness, cost-effectiveness, and compatibility with modern, highly active catalyst systems.

Foundational Synthetic Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems . Every step includes causality for the reagent choices and analytical checkpoints to verify success before proceeding to downstream functionalization.

Protocol 1: Regioselective Bromination of Carbazole

Objective: Synthesize 3,6-dibromocarbazole while preventing over-bromination to the 1,3,6-tribromo derivative. Causality: We utilize N-bromosuccinimide (NBS) rather than elemental bromine (Br₂). NBS provides a low, steady concentration of electrophilic Br⁺ in solution, favoring kinetic control and preventing polybromination [4]. N,N-dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the polar transition state of the electrophilic substitution.

-

Preparation: Dissolve carbazole (1.0 eq) in a mixture of DMF and Dichloromethane (DCM) and cool the reaction flask to 0 °C in an ice bath.

-

Addition: Slowly add NBS (2.1 eq) portion-wise over 30 minutes to maintain thermal control.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Workup: Pour the reaction mixture into ice-cold distilled water. The sudden shift in polarity forces the hydrophobic 3,6-DBC to precipitate.

-

Purification: Filter the crude solid, wash with distilled water to remove succinimide and DMF, and recrystallize from hot ethanol.

-

Validation & Analytical Check:

-

TLC: Confirm the disappearance of the carbazole starting material (Hexane/Ethyl Acetate).

-

Melting Point: Must sharply read between 204–206 °C [2].

-

¹H NMR: Verify the appearance of a distinct doublet at ~8.13 ppm (J=1.9 Hz), representing the protons at the 4 and 5 positions, which are highly deshielded by the adjacent bromine atoms [2].

-

Protocol 2: N-Alkylation of 3,6-Dibromocarbazole

Objective: Protect the basic N-H group and introduce solubilizing alkyl chains prior to cross-coupling. Causality: The naked carbazole N-H (pKa ~17) can interfere with Pd-catalyzed cross-couplings. By reacting 3,6-DBC with an alkylating agent (e.g., diethyl sulfate) in the presence of a base (NaOH) and a polar aprotic solvent (acetone), the N-H is deprotonated to form a highly nucleophilic carbazolide anion, which rapidly undergoes an Sₙ2 reaction [5].

-

Preparation: In an oven-dried flask under argon, combine 3,6-DBC (1.0 eq) and NaOH pellets (1.0 eq) in dry acetone.

-

Addition: Add diethyl sulfate (1.0 eq) dropwise over 15 minutes at room temperature. (Note: Diethyl sulfate is highly toxic; handle in a fume hood).

-

Reaction: Stir aggressively for 8 hours. The solid-liquid phase transfer allows the NaOH to continuously generate the reactive anion.

-

Workup: Filter off the inorganic solids. Evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate, brine, and water.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from 95% ethanol to yield 3,6-dibromo-9-ethylcarbazole [5].

-

Validation & Analytical Check:

-

FT-IR: Confirm the complete disappearance of the broad N-H stretching band at ~3400 cm⁻¹.

-

¹H NMR: Look for the emergence of a new ethyl quartet at ~4.3 ppm and a triplet at ~1.4 ppm[1].

-

Synthetic Divergence: The Precursor Workflow

Once the 3,6-DBC core is synthesized and N-protected, it serves as a divergence point for various high-value materials and therapeutics. The logical flow of this functionalization is mapped below.

Figure 1: Synthetic divergence of 3,6-dibromocarbazole into advanced materials and pharmaceuticals.

Advanced Applications in Materials Science

The rigid, planar structure of 3,6-DBC makes it an ideal building block for organic electronics.

-

OLEDs and Hole-Transporting Materials: The electron-rich nitrogen center, combined with the extended

-conjugation achieved via Suzuki or Buchwald couplings, allows for the creation of materials with exceptional hole-transporting mobility and high thermal stability [6]. -

Covalent Organic Frameworks (COFs): The dimerization of 3,6-DBC at the 9-position (N-N bonding) yields 3,3',6,6'-Tetrabromo-9,9'-bicarbazole (TBBCz). This butterfly-shaped molecule acts as a critical cross-linking node for microporous COFs (e.g., FJU-83) utilized in acetylene capture, gas separation, and energy storage [7].

-

Fluorescent Nanoaggregates: By functionalizing the 3,6-positions with extending

-systems and the N-position with long alkyl chains, researchers can synthesize colloidally stable fluorescent nanoaggregates. The alkyl chains prevent uncontrolled aggregation, overcoming the poor aqueous solubility typical of rigid planar dyes and enabling their use in biological imaging [8].

Applications in Pharmaceutical Development

Beyond materials science, the 3,6-DBC scaffold is increasingly recognized as a potent pharmacophore.

Recent oncological studies have demonstrated that N-alkyl-3,6-dibromocarbazole derivatives exhibit significant anti-cancer and anti-migratory properties. These compounds act by targeting intracellular actin dynamics, effectively inhibiting the Arp2/3 mediated actin nucleation required for the migration of metastatic breast cancer cell lines, such as MCF-7 and MDA-MB-231 [9]. Furthermore, 3,6-DBC serves as a direct reagent in the synthesis of neuroprotective agents like P7C3-A20, highlighting its versatility in modern drug discovery[10].

References

-

Buck, J. R., et al. "9-ethyl-3,6-dimethylcarbazole." Organic Syntheses, Vol. 77, p. 153 (2000).[Link]

-

Butler-Fernández, K. M., et al. "Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives." Molecules, 24(15), 2686 (2019).[Link]

-

Svechkarev, D., et al. "Development of colloidally stable carbazole-based fluorescent nanoaggregates." Journal of Photochemistry and Photobiology A: Chemistry, 352, 55-64 (2018).[Link]

-

Park, M., et al. "A Convenient Synthesis of 3,6-Substituted Carbazoles via Nickel Catalyzed Cross-Coupling." Tetrahedron, 54(42), 12707-12714 (1998). [Link]

Sources

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. echemi.com [echemi.com]

- 7. ossila.com [ossila.com]

- 8. Development of colloidally stable carbazole-based fluorescent nanoaggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalchemmall.com [globalchemmall.com]

Introduction: The Carbazole Core as a Privileged Scaffold in Organic Electronics

An In-Depth Technical Guide to the Electronic Properties of 3,6-Dibromo-9-Substituted Carbazoles

Carbazole and its derivatives have emerged as cornerstone materials in the field of organic electronics, prized for their unique photophysical and electronic characteristics.[1] This nitrogen-containing heterocyclic aromatic molecule serves as a robust, electron-rich building block for a variety of functional materials used in organic light-emitting diodes (OLEDs), organic solar cells, and organic transistors (OTFTs).[2][3] The carbazole framework can be readily functionalized at multiple positions, most notably the 3, 6, and 9 (nitrogen) positions, allowing for precise tuning of its electronic properties.[4][5]

This guide focuses specifically on the 3,6-dibromo-9-substituted carbazole scaffold. The bromine atoms at the 3 and 6 positions are not merely passive substituents; they serve two critical roles. Firstly, their electron-withdrawing nature significantly impacts the molecule's oxidation potential.[6] Secondly, and more importantly, they act as versatile synthetic handles, enabling further extension of the π-conjugated system through cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[2][7] This makes the 3,6-dibromo-9-substituted carbazole an essential intermediate for creating advanced hole-transporting materials (HTMs) and emitters.[8][9]

The substituent at the 9-position (the nitrogen atom) is the primary determinant of the molecule's solubility and exerts a profound influence on the electronic structure of the carbazole core. This guide will dissect the causal relationships between the nature of this N-substituent—specifically comparing alkyl and aryl groups—and the resulting electrochemical and photophysical properties.

Synthetic Pathways: From Carbazole to Functionalized Scaffolds

The journey from commercially available carbazole to a functionalized 3,6-dibromo-9-substituted derivative is a well-established, multi-step process. Understanding this synthesis is crucial as it dictates the purity and viability of the final material.

Diagram: General Synthesis Workflow

Caption: Synthetic route from carbazole to advanced functional materials.

-

Step 1: Bromination of the Carbazole Core. The first step involves an electrophilic aromatic substitution to install bromine atoms at the electron-rich 3 and 6 positions. The reagent of choice is typically N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[8][10] This method is highly selective for the 3,6-positions and proceeds with high yield.

-

Step 2: Substitution at the 9-Position (Nitrogen). The N-H proton of 3,6-dibromo-9H-carbazole is acidic enough to be removed by a suitable base. This deprotonation is the critical precursor to introducing the desired substituent.

-

N-Alkylation: This is typically achieved by reacting the deprotonated carbazole with an alkyl halide (e.g., 1-iodobutane, diethyl sulfate) in the presence of a base like sodium hydride (NaH) or sodium hydroxide (NaOH).[11][12] The primary purpose of adding long or branched alkyl chains (like octyl or ethylhexyl) is often to enhance the molecule's solubility in common organic solvents, which is crucial for solution-based device fabrication.[2][13]

-

N-Arylation: Aryl groups are installed via cross-coupling reactions, such as the Ullmann condensation, which involves reacting the carbazole with an aryl halide in the presence of a copper catalyst.[5]

-

The Decisive Role of the N-Substituent: A Comparative Analysis

The choice between an alkyl and an aryl substituent at the 9-position fundamentally alters the electronic landscape of the 3,6-dibromocarbazole core. This distinction is the most critical factor in molecular design for specific applications.

Structure-Property Relationship Diagram

Caption: Influence of N-substituent on electronic properties.

Electrochemical Properties

The electrochemical behavior, particularly the oxidation potential, is paramount for applications involving charge transport. These properties are typically investigated using Cyclic Voltammetry (CV) . The Highest Occupied Molecular Orbital (HOMO) energy level, which dictates the ease of hole injection and transport, can be estimated from the onset potential of the first oxidation wave.[9]

-

N-Alkyl Derivatives: Alkyl groups are σ-donors and do not participate in the π-conjugation of the carbazole ring. Consequently, they cause only minor perturbations to the electronic structure.[1] The oxidation potential remains high, indicating a relatively deep HOMO level. This is advantageous for creating materials with high stability against electrochemical degradation.[14]

-

N-Aryl Derivatives: Aryl groups, especially when substituted with electron-donating moieties, extend the π-conjugation of the system. This delocalization of electrons makes the molecule easier to oxidize, resulting in a lower oxidation potential (a higher HOMO energy level) compared to N-alkyl analogs.[6] For instance, 3,6-dibromo-9-phenylcarbazole oxidizes at a potential of +1.49 V, which is significantly influenced by the electron-withdrawing bromine atoms.[6] Modifying the substituents on the N-phenyl ring provides a direct method for tuning the HOMO level.[7]

Photophysical Properties

The interaction of these molecules with light is studied using UV-Vis Absorption and Fluorescence Spectroscopy . This reveals information about the electronic transitions and the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).

-

N-Alkyl Derivatives: The absorption (λmax) and emission (λem) spectra are largely dictated by the π-π* transitions of the 3,6-dibromocarbazole core itself. The spectral shifts relative to the unsubstituted parent compound are minimal.[1]

-

N-Aryl Derivatives: The extended π-system in N-aryl derivatives leads to a more delocalized HOMO and LUMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra.[1] This property is crucial for tuning the color of light emission in OLEDs. The introduction of an aryl group can also open up pathways for Intramolecular Charge Transfer (ICT) states, which can further influence the emission properties and quantum yields.[1]

Summary of Key Property Differences

| Spectroscopic/Electrochemical Parameter | N-Alkyl Derivatives (e.g., 9-Ethyl) | N-Aryl Derivatives (e.g., 9-Phenyl) | Causality |

| ¹H NMR (Carbazole Protons) | Generally upfield shifts vs. N-H precursor.[1] | Generally downfield shifts.[1] | Shielding by alkyl group vs. deshielding/anisotropy from aryl ring. |

| ¹³C NMR (Carbazole Carbons) | Minimal shifts vs. parent carbazole.[1] | Significant shifts, especially near nitrogen.[1] | Lack of conjugation vs. significant electronic perturbation from aryl π-system. |

| UV-Vis Absorption (λmax) | Minor shifts relative to 3,6-dibromocarbazole.[1] | Red-shifted (bathochromic).[1] | π-system is not extended. |

| Fluorescence Emission (λem) | Emission dictated by carbazole core.[1] | Often red-shifted.[1] | Extended π-conjugation lowers the HOMO-LUMO gap. |

| Oxidation Potential (E_ox) | Higher (more positive).[6] | Lower (less positive).[6] | Localized HOMO vs. delocalized HOMO over the extended π-system. |

Experimental Protocols: A Self-Validating Workflow

The following protocols provide step-by-step methodologies for the synthesis and characterization of a representative N-alkylated derivative, 3,6-dibromo-9-ethylcarbazole. Each protocol is designed to be self-validating through integrated characterization steps.

Protocol 1: Synthesis of 3,6-Dibromo-9H-carbazole (1)

-

Rationale: This initial step uses NBS for a highly regioselective bromination of the electron-rich carbazole ring at the 3 and 6 positions.[10]

-

Methodology:

-

Dissolve carbazole (1 eq.) in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Separately, dissolve N-bromosuccinimide (NBS, 2.1 eq.) in DMF.

-

Add the NBS solution dropwise to the cooled carbazole solution under constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Precipitate the product by pouring the reaction mixture into a large volume of water.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by flash column chromatography (silica gel, eluent: DCM/hexane).[10]

-

-

Validation: Confirm the structure using ¹H NMR spectroscopy. The disappearance of signals for protons at the 3 and 6 positions and the appearance of a characteristic N-H proton signal confirms the product. FT-IR spectroscopy should show a C-Br stretching band (~560 cm⁻¹) and the characteristic N-H stretching band (~3420 cm⁻¹).[2]

Protocol 2: N-Alkylation to Synthesize 3,6-Dibromo-9-ethylcarbazole (2)

-

Rationale: This procedure uses a strong base (NaOH) to deprotonate the carbazole nitrogen, creating a nucleophilic anion that readily reacts with an alkylating agent (diethyl sulfate). Acetone is used as a solvent that facilitates the reaction while being easy to remove.[11]

-

Methodology:

-

In an oven-dried, round-bottomed flask under an argon atmosphere, suspend 3,6-dibromo-9H-carbazole (1) (1 eq.) and sodium hydroxide pellets (0.97 eq.) in dry acetone.[11]

-

Add diethyl sulfate (1 eq.) dropwise to the stirred mixture at room temperature over 15 minutes.

-

Stir the reaction for 8 hours at room temperature.

-

Remove the solids by filtration and evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution, brine, and water.

-

Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from 95% ethanol to yield white needles.[11]

-

-

Validation: Confirm the product using ¹H NMR and FT-IR. The key indicator of a successful reaction is the disappearance of the N-H proton signal in the ¹H NMR spectrum and the N-H stretching band in the FT-IR spectrum.[2]

Protocol 3: Characterization by Cyclic Voltammetry (CV)

-

Rationale: CV is used to determine the oxidation potential of the synthesized compound, from which the HOMO energy level is estimated. A reversible redox wave indicates that the generated radical cation is stable on the timescale of the experiment.[6]

-

Methodology:

-

Prepare a solution of the sample (e.g., 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Use a standard three-electrode setup: a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

-

Calibrate the system by measuring the redox couple of ferrocene/ferrocenium (Fc/Fc⁺) under the same conditions. The HOMO level can be estimated using the formula: HOMO = -e [E_ox(onset) vs Fc/Fc⁺ + 4.8] eV.

-

Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.8 V) and back at a specific scan rate (e.g., 100 mV/s).

-

Identify the onset oxidation potential (E_ox(onset)) from the resulting voltammogram.[5]

-

Conclusion and Future Outlook

The 3,6-dibromo-9-substituted carbazole core is a remarkably versatile and powerful platform for the development of next-generation organic electronic materials. The strategic choice of the N-substituent provides a direct and predictable means of tuning the compound's electronic properties. N-alkylation serves primarily to enhance solubility without significantly altering the electronic core, making these derivatives ideal as stable, wide-bandgap hosts or intermediates. Conversely, N-arylation extends π-conjugation, lowering the HOMO-LUMO gap and oxidation potential, which is essential for creating color-tuned emitters and efficient hole-transporting materials.[1][9]

Future research will undoubtedly continue to leverage this scaffold. The development of novel N-aryl substituents with tailored electron-donating or -withdrawing groups will enable even finer control over energy levels. Furthermore, using the bromine atoms as anchor points for polymerization or the construction of complex dendritic and star-shaped molecules will pave the way for materials with enhanced charge mobility, improved thermal stability, and superior device performance in OLEDs, perovskite solar cells, and beyond.[7][9][13]

References

-

DergiPark. (2023). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 25, 8-16. [Link]

-

MDPI. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2024(1), m1768. [Link]

-

Grigalevicius, S., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Omega, 5(14), 8045–8052. [Link]

-

Organic Syntheses. (n.d.). 9-ethyl-3,6-dimethylcarbazole. [Link]

-

Encyclopedia.pub. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles. [Link]

-

ACS Publications. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Omega. [Link]

-

ACS Publications. (2025). Modification of Organic Mediators Based on Carbazole Framework and Their Electro-catalytic Performance in a Semi-aqueous System. The Journal of Physical Chemistry C. [Link]

-

Royal Society of Chemistry. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C. [Link]

-

Chem-Impex. (n.d.). 3,6-Dibromo-9-(2-etilhexil)carbazol. [Link]

-

Chinese Chemical Society. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 223-230. [Link]

-

MDPI. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(22), 6853. [Link]

-

DergiPark. (2024). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 7. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 3,6-Dibromo-9-butyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 13. ossila.com [ossila.com]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Suzuki-Miyaura coupling reactions with 3,6-dibromocarbazole derivatives

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 3,6-Dibromocarbazole Derivatives

Introduction: The Strategic Importance of Carbazole Functionalization

Carbazole and its derivatives are cornerstone structural motifs in modern science, recognized for their exceptional thermal stability, charge transport properties, and tunable electronic characteristics.[1][2] These nitrogen-containing heterocyclic compounds are integral to the development of advanced materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).[1][2][3][4] The 3,6-disubstituted carbazole scaffold, in particular, allows for the extension of conjugation along the polymer backbone, making it a highly sought-after building block for conductive polymers and functional materials.[5]

The 3,6-dibromocarbazole derivative serves as a versatile and robust starting material, offering two reactive sites for modification. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging new carbon-carbon bonds at these positions.[6][7] This reaction's popularity stems from its mild conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of its organoboron reagents.[8][9][10]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling as applied to 3,6-dibromocarbazole derivatives. We will delve into the reaction mechanism, critical parameters for optimization, step-by-step protocols, and troubleshooting strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that oscillates between the Pd(0) and Pd(II) oxidation states.[8][11] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine (C-Br) bond of the 3,6-dibromocarbazole.[8][12] This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate. The reactivity of the C-X bond is crucial, with the general trend being I > Br > Cl.[6][13]

-

Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center.[8][14] This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (boronate), facilitating the transfer of the organic group to the palladium and displacing the halide.[11][15]

-

Reductive Elimination : The final step involves the two organic groups on the Pd(II) complex coupling to form the new C-C bond.[8][11] The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.

Key Considerations for Coupling with 3,6-Dibromocarbazole

The difunctional nature of 3,6-dibromocarbazole introduces specific challenges and considerations that must be addressed to achieve the desired outcome.

Controlling Selectivity: Mono- vs. Di-arylation

A primary challenge is controlling the extent of the reaction to achieve either selective mono-arylation or exhaustive di-arylation.

-

Mono-arylation: To favor the formation of the 3-bromo-6-arylcarbazole, the organoboron reagent is typically used as the limiting reagent (approx. 1.0-1.2 equivalents). Careful optimization of reaction time and temperature is crucial to prevent over-reaction.

-

Di-arylation: To achieve the 3,6-diarylcarbazole product, an excess of the organoboron reagent is used (typically >2.2 equivalents). For polymerization reactions, a precise 1:1 stoichiometry between the dibromocarbazole and a diboronic acid ester is required.[16][17]

Achieving high selectivity in polyhalogenated systems can be complex, often influenced by steric and electronic effects.[18] For symmetrically substituted substrates like 3,6-dibromocarbazole, careful control of reaction parameters is the primary tool for directing selectivity.[18]

Common Side Reactions

-

Dehalogenation: This is a frequent side reaction where the bromine atom is replaced by a hydrogen atom.[13] It often arises from the formation of a palladium-hydride (Pd-H) species, which can be generated from solvents (like alcohols), bases, or water.[13] To mitigate this, using aprotic solvents and carefully selecting the base is recommended.

-

Homocoupling: The coupling of two organoboron reagents (to form R-R) or two carbazole units (to form Ar-Ar) can occur, consuming starting materials and complicating purification. This is often minimized by ensuring a genuinely oxygen-free environment and using efficient catalyst systems that favor the cross-coupling pathway.

Optimizing the Reaction: A Guide to Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several key parameters. A systematic approach to optimization is essential.[19][20]

| Parameter | Key Considerations & Recommendations | Causality |

| Palladium Source | Pd(PPh₃)₄: A classic, reliable choice for many applications.[7] Pd(OAc)₂/PdCl₂(dppf): Often used with phosphine ligands; requires in-situ reduction to Pd(0).[14] Buchwald Precatalysts (e.g., XPhos G3/G4): Highly active, air-stable Pd(II) precatalysts that rapidly form the active Pd(0) species. Excellent for challenging couplings.[19] | The choice of precatalyst affects the ease of formation of the active Pd(0) species. Modern precatalysts are designed for rapid, clean generation of monoligated Pd(0), which enhances the rate of oxidative addition.[9] |

| Ligand | Triphenylphosphine (PPh₃): Standard, but can be insufficient for less reactive substrates. Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos): Dramatically improve reaction rates and scope, especially for sterically hindered or electron-rich substrates.[9] N-Heterocyclic Carbenes (NHCs): Strong sigma-donors that form very stable and active palladium complexes.[21] | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands promote both the oxidative addition and the final reductive elimination step, accelerating the overall catalytic cycle.[9] |

| Base | Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used, effective, and available in various strengths.[22][23][24] Cesium carbonate is stronger and can be beneficial for less reactive systems. Phosphates (K₃PO₄): A strong, non-nucleophilic base often used in challenging couplings. Fluorides (KF): Can be used under nearly neutral conditions, which is useful for base-sensitive substrates.[15] | The base is critical for activating the boronic acid to form the boronate anion, which is necessary for the transmetalation step to proceed efficiently.[11][15] The choice of base can also influence side reactions like dehalogenation. |

| Solvent | Toluene or Dioxane: Common aprotic solvents.[25][26] Tetrahydrofuran (THF): Another effective aprotic solvent.[21] Aqueous Mixtures (e.g., Toluene/Water, Dioxane/Water): Often used to dissolve the inorganic base and facilitate the reaction.[14][19][22] The water ratio must be controlled. | The solvent system must solubilize the organic substrates, the catalyst, and, to some extent, the base. The polarity and protic nature of the solvent can significantly impact reaction rates and the prevalence of side reactions.[13][21] |

| Temperature | 60-110 °C: A typical range for couplings with aryl bromides.[14][25] | Higher temperatures increase reaction rates but can also promote side reactions like catalyst decomposition or dehalogenation. Optimization is key to finding a balance between efficient coupling and minimal byproduct formation. |

Experimental Protocols

Safety Note: All chemical manipulations should be performed by trained professionals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for Di-arylation of N-Alkyl-3,6-dibromocarbazole

This protocol provides a robust starting point for the synthesis of 3,6-diarylcarbazole derivatives.

Materials:

-

N-substituted-3,6-dibromocarbazole (1.0 equiv)

-

Arylboronic acid or boronic acid pinacol ester (2.2-2.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 3.0-4.0 equiv)

-

Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)

-

Anhydrous solvents and inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the N-substituted-3,6-dibromocarbazole, the arylboronic acid, and the base.

-

Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed organic solvent(s) via syringe. If using an aqueous system, add the degassed water. Sparge the resulting mixture with the inert gas for an additional 10-15 minutes to ensure all dissolved oxygen is removed.[14]

-

Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature.[24] Dilute the mixture with an organic solvent like ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with water and brine.[24]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3,6-diarylcarbazole.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (deactivated by oxygen). 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor quality of boronic acid. | 1. Ensure rigorous degassing of solvents and inerting of the reaction vessel.[14] 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Increase the reaction temperature in 10 °C increments. 4. Use freshly purchased or purified boronic acid/ester. |

| Significant Dehalogenation | 1. Protic solvent (e.g., alcohol) acting as a hydride source. 2. Presence of excess water. 3. Base is too strong or acting as a hydride source. | 1. Switch to a purely aprotic solvent system like anhydrous Toluene or Dioxane.[13] 2. If an aqueous system is required, minimize the water content. 3. Screen alternative bases; sometimes a weaker base like K₂CO₃ is sufficient and minimizes this side reaction.[13] |

| Formation of Homocoupled Byproducts | 1. Presence of oxygen. 2. Catalyst system promotes homocoupling. | 1. Improve degassing and inert atmosphere techniques. 2. Screen different palladium/ligand combinations. Bulky, electron-rich ligands often favor the cross-coupling pathway.[9] |

| Reaction Stalls | 1. Catalyst deactivation over time. 2. Halide byproduct inhibition. | 1. Add a second portion of the catalyst (e.g., 1-2 mol%) to the stalled reaction. 2. This can be an issue in some systems; consider switching to a more robust catalyst or ligand that is less susceptible to inhibition.[27] |

Conclusion

The Suzuki-Miyaura coupling of 3,6-dibromocarbazole derivatives is a powerful and versatile strategy for synthesizing a wide range of functional organic materials and complex molecules. Success in these reactions is not merely procedural but relies on a solid understanding of the underlying catalytic mechanism and the causal relationships between reaction parameters. By carefully selecting the catalyst system, base, and solvent, and by controlling reaction conditions to manage selectivity and minimize side reactions, researchers can effectively unlock the vast synthetic potential of the carbazole scaffold. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently design, execute, and troubleshoot these critical transformations.

References

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).

- UdG. The reaction mechanism of the Suzuki-Miyaura cross-coupling reac- tion.

- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025).

- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.

- PMC.

- PMC. Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+.

- MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (2017).

- MDPI.

- ScienceDirect. Carbazole-conjugated microporous polymers from Suzuki–Miyaura coupling for supercapacitors. (2022).

- RSC Publishing.

- ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2005).

- ResearchGate. (PDF)

- Exploring the Potential of Carbazole Deriv

- RSC Publishing. Polycarbazoles for plastic electronics. (2009).

- MDPI.

- SpringerLink.

- Benchchem. A Comparative Guide to the Reactivity of 3,6-Dibromocarbazole and 3,6-Diiodocarbazole in Cross-Coupling Reactions.

- PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023).

- RSC Publishing.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- Organic Chemistry Portal. Suzuki Coupling.

- MDPI. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2024).

- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- ResearchGate.

- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.

- ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.

- PMC.

- Schroeder Group - Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022).

- MDPI.